Home > Products > Screening Compounds P122830 > Evatanepag sodium
Evatanepag sodium - 223490-49-1

Evatanepag sodium

Catalog Number: EVT-1593029
CAS Number: 223490-49-1
Molecular Formula: C25H27N2NaO5S
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Evatanepag sodium, chemically known as 2-[3-({N-[(4-tert-butylphenyl)methyl]pyridine-3-sulfonamido}methyl)phenoxy]acetic acid, is a small molecule drug primarily investigated for its role as an agonist of the prostanoid EP2 receptor. It has been explored in clinical trials for applications such as the treatment of tibial fractures. The compound is recognized for its potential to promote local bone formation, making it a subject of interest in regenerative medicine and orthopedics .

Source and Classification

Evatanepag sodium is classified as an investigational drug and falls under the category of small molecule drugs. It is derived from a series of synthetic processes involving phenoxyacetic acid derivatives and sulfonamides. The compound is associated with Pfizer Inc., which has been involved in its development and clinical testing .

Synthesis Analysis

Methods and Technical Details

The synthesis of Evatanepag sodium involves several key steps:

  1. Formation of Phenoxyacetic Acid Derivative: This initial step typically includes the reaction of anisole with acetic acid or its derivatives to form the phenoxyacetic acid derivative.
  2. Sulfonamide Formation: The phenoxyacetic acid derivative is then reacted with a sulfonamide, leading to the formation of a sulfonamide derivative.
  3. Final Coupling: In this step, the sulfonamide derivative is coupled with a pyridine derivative, culminating in the formation of Evatanepag sodium.

The industrial production of this compound emphasizes optimizing yield and purity, often utilizing high-performance liquid chromatography for purification purposes.

Molecular Structure Analysis

Structure and Data

Evatanepag sodium has a molecular formula of C25H28N2O5SC_{25}H_{28}N_{2}O_{5}S and an average molecular weight of approximately 468.57 g/mol. The structural representation includes various functional groups characteristic of its activity as a prostanoid receptor agonist:

  • IUPAC Name: 2-[3-({N-[(4-tert-butylphenyl)methyl]pyridine-3-sulfonamido}methyl)phenoxy]acetic acid
  • CAS Number: 223488-57-1
  • InChI Key: WOHRHWDYFNWPNG-UHFFFAOYSA-N .

The three-dimensional structure reveals significant interactions with the EP2 receptor, which are crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Evatanepag sodium undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to yield sulfoxides and sulfones using agents such as hydrogen peroxide.
  • Reduction: Reduction reactions can convert the sulfonamide group into an amine, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The phenoxyacetic acid moiety allows for substitution reactions, which can generate various derivatives through nucleophilic attack by amines or alcohols.

These reactions are essential for modifying the compound for enhanced efficacy or altered pharmacokinetic properties.

Mechanism of Action

Process and Data

Evatanepag sodium acts primarily as an agonist for the EP2 receptor, which is part of the prostanoid receptor family. This mechanism involves binding to the EP2 receptor and mimicking the effects of prostaglandin E2 (PGE2). The activation of this receptor leads to several downstream effects, including:

  • Induction of local bone formation.
  • Modulation of inflammatory responses.
  • Potential relaxation effects on smooth muscle tissue.

Research indicates that Evatanepag sodium's selective action on the EP2 receptor may contribute to its therapeutic effects in bone healing processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Evatanepag sodium include:

  • Water Solubility: Approximately 0.00144 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Ranges from 3.53 to 4.04, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is approximately 3.05; strongest basic pKa is about 1.07.
  • Polar Surface Area: 96.8 Ų.
  • Rotatable Bond Count: 9.

These properties suggest that Evatanepag sodium has limited solubility in water but may exhibit favorable permeability characteristics due to its lipophilicity .

Applications

Scientific Uses

Evatanepag sodium has been primarily investigated for its potential in treating tibial fractures by promoting bone healing through its action on the EP2 receptor. Its applications extend into research areas focused on regenerative medicine, particularly in enhancing bone regeneration processes following injury or surgical intervention. Clinical trials have explored its efficacy in various orthopedic settings, highlighting its relevance in improving patient outcomes post-fracture .

Discovery and Development of Evatanepag Sodium [1] [6]

Origin and Rationale for Prostaglandin E2 Receptor Targeting

The development of Evatanepag sodium originated from efforts to overcome significant limitations associated with cyclooxygenase-2 (COX-2) inhibitors (coxibs), which faced severe setbacks due to cardiovascular safety concerns despite their initial promise as anti-inflammatory therapeutics [3]. Researchers recognized that downstream targeting of specific prostaglandin receptors could provide greater therapeutic precision than broad COX-2 inhibition. Prostaglandin E2 (PGE2) signaling through its EP2 receptor subtype emerged as a compelling target due to its dual role in bone metabolism and inflammation regulation [3] [5].

The biological rationale centered on EP2 receptor's Gαs-coupled mechanism, where activation stimulates intracellular cyclic AMP (cAMP) production, triggering pathways essential for osteoblast differentiation and bone formation [3] [6]. Early genetic studies demonstrated that EP2 receptor knockout mice exhibited impaired fracture healing, confirming this receptor's critical role in skeletal repair [5]. Simultaneously, research identified excessive PGE2/EP2 signaling as a driver of inflammation in conditions like asthma and neurodegenerative diseases, creating a therapeutic dichotomy: Selective EP2 agonism could promote bone healing, while EP2 antagonism might treat inflammatory conditions [3] [6]. This dual potential motivated pharmaceutical development of receptor-specific compounds, culminating in the discovery of non-prostanoid EP2 agonists that avoided the stability and selectivity issues of natural prostaglandins [5].

Table 1: Key Biological Rationales for EP2-Targeted Drug Development

Physiological ProcessEP2 Receptor RoleTherapeutic Opportunity
Bone metabolismcAMP-mediated osteoblast differentiationFracture healing and bone defect repair
Inflammatory responsePro-inflammatory cytokine productionAsthma and inflammatory disease modulation
Mast cell regulationInhibition of IgE-mediated degranulationAllergic reaction suppression
Neuronal signalingNeurotoxicity and neuroinflammation modulationNeurodegenerative disease applications

Pfizer’s Role in Early-Stage Development and Preclinical Optimization

Pfizer spearheaded the translational research program that identified sulfonamide compounds as selective EP2 agonists through systematic screening and medicinal chemistry optimization [5] [9]. The initial lead compound, designated CP-533536 (later named Evatanepag free acid), emerged from a chemical class structurally distinct from natural prostaglandins, marking a significant departure from earlier prostanoid-based approaches [5] [7]. Pfizer's researchers implemented strategic molecular modifications to enhance receptor specificity, metabolic stability, and binding affinity, ultimately achieving nanomolar potency at the human EP2 receptor (EC50 = 5.0 nM) with minimal activity at other prostanoid receptors (EP1, EP3, EP4, FP, IP, TP) [2] [5] [8].

Preclinical validation demonstrated CP-533536's exceptional bone anabolic properties. In rat fracture models, local administration of CP-533536 significantly accelerated healing by stimulating new bone formation across trabecular, endocortical, and periosteal surfaces [5] [7] [9]. The compound induced robust callus formation and enhanced mechanical strength at fracture sites, outperforming control groups by approximately 40-60% in bone volume and density metrics [5]. These findings were documented in the seminal 2009 publication "Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation," which established the pharmacological profile of this novel compound class [5].

Pfizer advanced the compound into Phase 2 clinical trials across multiple countries (United States, Japan, Australia, Canada, and several European nations) specifically targeting tibial fracture healing applications [9]. The development program represented one of the first clinical translations of selective EP2 agonism for orthopedic indications.

Table 2: Pfizer's Developmental Timeline for CP-533536/Evatanepag

Development PhaseKey AchievementsReference Year
Lead identificationSulfonamide scaffold discovery with selective EP2 agonismPre-2008
Preclinical optimizationEnhancement of pharmacokinetic profile and receptor specificity2008
In vivo validationDemonstrated fracture healing efficacy in rat models2009
Clinical translationInitiation of multinational Phase 2 trials for tibial fractures2008-2009

Structural Evolution from CP-533536 to Sodium Salt Formulation

The transition from the free acid form (CP-533536) to the sodium salt (Evatanepag sodium) represented a critical pharmaceutical optimization to enhance drug-like properties. The molecular structure of CP-533536 features three key domains: (1) a 3-pyridylsulfonyl group serving as the southern pharmacophore, (2) a central tertiary amine linker, and (3) a phenoxyacetic acid moiety as the northern component with an incorporated tert-butylbenzyl group [1] [5] [7]. This configuration yielded a non-prostanoid structure with the empirical formula C₂₅H₂₈N₂O₅S (molecular weight 468.57 g/mol) [7].

The conversion to Evatanepag sodium (chemical name: Sodium 2-(3-{[{[4-(1,1-dimethylethyl)phenyl]methyl}(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetate) introduced a sodium counterion to the carboxylic acid group, producing a salt with the molecular formula C₂₅H₂₇N₂O₅S·Na (molecular weight 490.55 g/mol) [1] [8] [10]. This modification significantly improved aqueous solubility and bioavailability while retaining the selective EP2 agonist activity. The sodium salt formation is evidenced in the structural data by the replacement of the carboxylic acid proton (COOH) with a sodium ion (COO⁻Na⁺) coordination [1] [4] [8].

The crystalline salt form (CAS No. 223490-49-1) demonstrated enhanced stability and handling properties compared to the free acid (CAS No. 223488-57-1), facilitating pharmaceutical processing and formulation development [1] [7] [8]. Crucially, the modification did not alter the receptor binding affinity, as both forms exhibited identical EP2 receptor potency (EC50 = 5.0 nM) in pharmacological assays [2] [8]. The structural evolution thus represented a pharmaceutical optimization rather than a pharmacological redesign, maintaining the carefully engineered receptor interactions while improving developability characteristics for clinical application.

Table 3: Comparative Molecular Properties of Evatanepag Forms

PropertyCP-533536 (Free Acid)Evatanepag Sodium
Chemical name2-(3-((((4-(tert-butyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acidSodium 2-(3-{[{[4-(1,1-dimethylethyl)phenyl]methyl}(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetate
Molecular formulaC₂₅H₂₈N₂O₅SC₂₅H₂₇N₂O₅S·Na
Molecular weight468.57 g/mol490.55 g/mol
CAS number223488-57-1223490-49-1
Key structural featureCarboxylic acid group (-COOH)Carboxylate sodium salt (-COO⁻Na⁺)
Solubility profileLimited aqueous solubilityEnhanced aqueous solubility

Properties

CAS Number

223490-49-1

Product Name

Evatanepag sodium

IUPAC Name

sodium;2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate

Molecular Formula

C25H27N2NaO5S

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C25H28N2O5S.Na/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29;/h4-15H,16-18H2,1-3H3,(H,28,29);/q;+1/p-1

InChI Key

SVNBMCJEDANCKY-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.